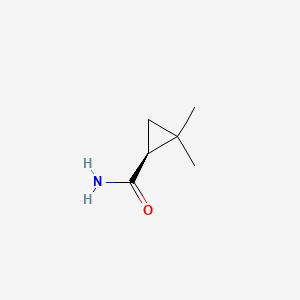

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Description

The exact mass of the compound (S)-2,2-Dimethylcyclopropanecarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZQRYWKYBZZNT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75885-58-4 | |

| Record name | (+)-2,2-Dimethylcyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75885-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2,2-Dimethylcyclopropanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075885584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,2-dimethylcyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral fine chemical intermediate of significant interest, primarily recognized for its crucial role in the synthesis of the renal dehydropeptidase-I inhibitor, Cilastatin. This document provides a comprehensive overview of its chemical and physical properties, detailed spectral analyses, and established experimental protocols for its synthesis and purification. Furthermore, its stability, solubility, and known biological significance are discussed to provide a thorough resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of a dimethyl-substituted cyclopropane ring attached to a carboxamide group, with the stereochemistry designated as (S) at the chiral center. This specific chirality is essential for its biological applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| CAS Number | 75885-58-4 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 135-137 °C | [1][2] |

| Optical Rotation | [α]²⁰/D +82° (c=1 in methanol) | [2] |

| pKa | 16.61 ± 0.40 (Predicted) | [1] |

| Boiling Point | 203 - 204 °C | [1] |

| Density | 1 g/cm³ | [1] |

| Flash Point | 89.933 °C | [1] |

| Vapor Pressure | 0.088 mmHg at 25°C | [1] |

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

While a full spectrum is not publicly available, the proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the cyclopropyl protons, and the amide protons. The asymmetry of the molecule would lead to complex splitting patterns for the cyclopropyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides evidence for the six carbon atoms in the molecule, including the two methyl groups, the three carbons of the cyclopropane ring, and the carbonyl carbon of the amide group.[3]

Mass Spectrometry

The mass spectrum of the racemic 2,2-dimethylcyclopropanecarboxamide shows a molecular ion peak (M+) at m/z 113.[4] The fragmentation pattern would likely involve cleavage of the amide group and opening of the cyclopropane ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is characterized by absorption bands typical for a primary amide.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3250 | N-H stretching (primary amide) |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1690-1630 | C=O stretching (amide I band) |

| ~1650-1580 | N-H bending (amide II band) |

Experimental Protocols

Synthesis

This compound is primarily synthesized from its corresponding carboxylic acid, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid. Several synthetic strategies have been developed, including chemical resolution and biocatalytic methods.[5]

General Chemical Synthesis Workflow:

Caption: Chemical Synthesis of this compound.

A common laboratory-scale synthesis involves the following steps[6]:

-

Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid: The racemic acid is reacted with a chiral resolving agent, such as L-(-)-menthol, to form diastereomeric esters.

-

Separation of Diastereomers: The diastereomeric esters are separated by fractional crystallization.

-

Hydrolysis: The desired diastereomer is hydrolyzed to yield enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.

-

Amidation: The purified carboxylic acid is then converted to the corresponding amide. This is typically achieved by first forming the acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

Biocatalytic methods, employing specific enzymes, offer a more stereoselective and environmentally friendly alternative to chemical resolution.[5][7]

Purification

Purification of this compound is commonly achieved through recrystallization. Hot water has been reported as a suitable solvent for this purpose.[8]

General Recrystallization Protocol:

Caption: Recrystallization of this compound.

For higher purity, chromatographic techniques such as column chromatography can be employed.

Reactivity and Stability

The chemical reactivity of this compound is centered around the amide functionality and the strained cyclopropane ring. The amide can undergo hydrolysis under acidic or basic conditions to revert to the carboxylic acid. The cyclopropane ring, due to its inherent strain, can be susceptible to ring-opening reactions under certain conditions, although it is generally more stable than other strained ring systems. Esters of cyclopropanecarboxylic acid have been shown to have enhanced hydrolytic stability compared to other esters.[9] Information on the thermal and hydrolytic stability of the amide itself is limited, but it is expected to be a stable solid under standard laboratory conditions.

Solubility

A study has been conducted on the solubility of this compound in various solvents at different temperatures. The reported solvents include toluene, dichloromethane, trichloromethane, ethyl acetate, ethanol, and pure water.[10] The solubility data was correlated with the modified Apelblat equation. Generally, it is soluble in methanol.[1]

Biological Significance and Applications

The primary application of this compound is as a key chiral intermediate in the synthesis of Cilastatin.[11][12] Cilastatin is a renal dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.

Beyond this specific application, the cyclopropane moiety is a recognized structural motif in medicinal chemistry, often incorporated to enhance the metabolic stability and conformational rigidity of drug candidates.[11] Compounds containing a cyclopropane ring have been associated with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[11] this compound also finds use in the agrochemical industry as a building block for herbicides and pesticides.[11]

Signaling Pathway Involvement:

Currently, there is no direct evidence of this compound itself modulating specific signaling pathways. Its biological relevance is primarily understood through its role as a precursor to Cilastatin, which in turn affects the metabolism of imipenem.

Safety Information

This compound is considered harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a dry, well-ventilated place.[1]

Conclusion

This compound is a valuable chiral building block with well-established importance in the pharmaceutical industry, particularly for the synthesis of Cilastatin. This guide has summarized its key chemical and physical properties, spectral data, and synthetic and purification methodologies. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for its effective utilization in the synthesis of complex and biologically active molecules. Further research into its own potential biological activities could open new avenues for its application.

References

- 1. chembk.com [chembk.com]

- 2. (S)-(+)-2,2-二甲基环丙烷甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kjdb.org [kjdb.org]

- 6. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 7. Enantioselective hydrolysis of (R)-2, 2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium, Delftia tsuruhatensis CCTCC M 205114, on an alginate capsule carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]

- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. chembk.com [chembk.com]

Physicochemical Profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, a key intermediate in the synthesis of pharmaceuticals such as Cilastatin.[1][2] The information presented herein is intended to support research and development activities by providing essential data on the compound's physical and chemical properties.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical and scientific databases.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [3][4][5] |

| Molar Mass | 113.16 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 135-137 °C | [3][5][7] |

| Boiling Point | 203-204 °C | [3][5] |

| Density | 1 g/cm³ | [3][5] |

| Solubility | Soluble in methanol.[3][5][6] Solubilities in toluene, dichloromethane, trichloromethane, ethyl acetate, and ethanol have also been studied.[8] | |

| pKa | 16.61 ± 0.40 (Predicted) | [5][6] |

| Specific Rotation (α) | +82° to +83° (c=1, MeOH) | [3][5] |

| Flash Point | 89.933 °C | [3][5] |

| Vapor Pressure | 0.088 mmHg at 25°C | [3][5] |

| CAS Number | 75885-58-4 | [3][4][7] |

Experimental Protocols

While specific experimental details for the determination of every property listed above for this exact compound are not exhaustively documented in publicly available literature, standardized methodologies are routinely employed for the characterization of organic compounds such as amides. The following are generalized protocols that would be suitable for determining the key physicochemical parameters of this compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.

Determination of Solubility

The solubility of this compound in various solvents can be determined by adding a known amount of the solid to a specific volume of the solvent at a controlled temperature.[9] The mixture is agitated until equilibrium is reached. The concentration of the dissolved solid in the supernatant can then be measured using analytical techniques such as gravimetry (after solvent evaporation) or spectroscopy. This process can be repeated at different temperatures to construct a solubility curve.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the molecule. A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed. The chemical shifts, integration, and coupling patterns of the peaks provide detailed information about the molecular framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of a strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O stretching of the amide group, and N-H stretching bands can be observed around 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the exact mass and confirm the elemental composition.[10]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent physicochemical characterization of this compound.

Caption: Workflow for Synthesis and Physicochemical Characterization.

Biological Relevance

This compound is a crucial chiral intermediate for the production of Cilastatin.[1][2][5] Cilastatin is an inhibitor of dehydropeptidase-I, an enzyme found in the kidneys that metabolizes certain antibiotics, such as imipenem.[2] By inhibiting this enzyme, cilastatin prevents the inactivation of the antibiotic, thereby enhancing its efficacy. The specific stereochemistry of the (S)-(+) enantiomer is vital for its biological activity in the synthesis of the final drug product.[11]

References

- 1. kjdb.org [kjdb.org]

- 2. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE price,buy 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE - chemicalbook [m.chemicalbook.com]

- 7. This compound | 75885-58-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemhaven.org [chemhaven.org]

- 10. 2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Structural Analysis and Elucidation of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Cilastatin.[1] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the carbapenem antibiotic Imipenem to prevent its degradation in the kidneys.[2][3] A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is paramount for optimizing its synthesis, ensuring enantiomeric purity, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic and analytical techniques employed in its characterization.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [5] |

| Molecular Weight | 113.16 g/mol | [5] |

| CAS Number | 75885-58-4 | [5] |

| Melting Point | 135-137 °C | [4][6] |

| Optical Rotation | [α]20/D +82° (c=1 in methanol) | |

| Appearance | White or off-white crystalline powder | [4] |

Spectroscopic Analysis

The structural framework of this compound has been elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.5 - 0.7 | Multiplet | 1H | Cyclopropyl C-H |

| ~ 1.1 - 1.3 | Multiplet | 1H | Cyclopropyl C-H |

| ~ 1.2 | Singlet | 6H | 2 x CH₃ |

| ~ 5.5 - 7.5 | Broad Singlet | 2H | -CONH₂ |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The values presented are representative.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 15 - 25 | 2 x CH₃ |

| ~ 25 - 35 | Cyclopropyl CH₂ |

| ~ 35 - 45 | Cyclopropyl C(CH₃)₂ |

| ~ 170 - 180 | C=O (Amide) |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The values presented are representative based on typical ranges for similar functional groups.[7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 and ~3180 | Strong, Broad | N-H stretch (primary amide, two bands) |

| ~ 2950 | Strong | C-H stretch (aliphatic) |

| ~ 1640 | Strong | C=O stretch (amide I band) |

| ~ 1620 | Medium | N-H bend (amide II band) |

Note: The values presented are representative based on typical ranges for primary amides.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, under electron ionization (EI), the molecular ion and characteristic fragments are observed.

| m/z | Relative Intensity | Proposed Fragment |

| 113 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M - NH₃]⁺ |

| 70 | Strong | [M - CONH₂]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

Note: The fragmentation pattern is a prediction based on the structure and common fragmentation pathways of amides and cyclopropane-containing compounds.

Crystallographic Data

As of the time of this writing, a detailed single-crystal X-ray diffraction structure for this compound is not publicly available in the Cambridge Structural Database (CSD). The determination of its solid-state conformation and packing arrangement would be a valuable contribution to the field.

Experimental Protocols

The following sections detail the generalized experimental protocols for the spectroscopic and analytical techniques used in the structural elucidation of this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

¹H and ¹³C NMR Data Acquisition:

-

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard pulse sequences are used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay is used to ensure accurate integration, particularly for quaternary carbons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized by heating under high vacuum.[14]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16][17]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Relevance in Drug Development: The Cilastatin Connection

This compound is a crucial building block for the synthesis of Cilastatin. Cilastatin is not an antibiotic itself but acts as a potentiator for the antibiotic Imipenem. It achieves this by inhibiting the enzyme dehydropeptidase-I (DHP-I) located in the brush border of the renal tubules.[2][3][18] DHP-I would otherwise metabolize and inactivate Imipenem, reducing its efficacy. The co-administration of Cilastatin ensures that therapeutic concentrations of Imipenem are maintained.

Conclusion

The structural elucidation of this compound is a critical aspect of its application in pharmaceutical synthesis. Through the combined use of NMR, IR, and mass spectrometry, a detailed picture of its molecular structure can be obtained. While a definitive solid-state structure from X-ray crystallography is currently lacking, the available spectroscopic data provide a robust foundation for its characterization. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and development of Cilastatin and related therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chembk.com [chembk.com]

- 5. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 75885-58-4 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 9. scribd.com [scribd.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. acdlabs.com [acdlabs.com]

- 18. benchchem.com [benchchem.com]

Unveiling the Biological Profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Review of Available Data

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide , a chiral cyclopropane derivative, is a molecule of significant interest in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the currently available scientific information regarding its biological activity, primarily focusing on its established role as a key synthetic intermediate and exploring the potential for intrinsic pharmacological effects.

While extensive research has been conducted on the synthesis and application of this compound as a building block for more complex molecules, publicly available data on its direct biological activity remains limited. This guide will summarize the existing knowledge and highlight the scientific context in which this compound is most prominently featured.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is crucial for any biological assessment.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 75885-58-4 |

| Appearance | White to off-white crystalline powder |

Primary Role as a Synthetic Intermediate

The most well-documented application of this compound is its function as a crucial intermediate in the synthesis of Cilastatin . Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys, thereby increasing its efficacy.

The synthesis of Cilastatin is a multi-step process where the structural integrity and chirality of this compound are essential for the final product's biological function.

Caption: Logical workflow from intermediate to clinical application.

Exploration of Intrinsic Biological Activity

While its role as a precursor to Cilastatin is well-established, the intrinsic biological activity of this compound is not extensively detailed in the scientific literature. The presence of the cyclopropane ring is significant, as this moiety is known to be a "bioisostere" for other chemical groups and can confer unique pharmacological properties to a molecule, such as enhanced potency and metabolic stability.

Future Directions

The lack of comprehensive data on the direct biological effects of this compound presents an opportunity for future research. Investigating its potential interactions with various biological targets could uncover novel pharmacological properties.

Spectroscopic Data and Analysis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in drug development and manufacturing processes. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | C=O (Amide) |

| Data not publicly available | C(CH₃)₂ |

| Data not publicly available | CH |

| Data not publicly available | CH₂ |

| Data not publicly available | C(CH₃)₂ |

Note: While the presence of ¹³C NMR data is indicated in databases, specific chemical shift values are not publicly accessible and require experimental determination.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available | N-H stretch (Amide) |

| Data not publicly available | C-H stretch (Alkyl) |

| Data not publicly available | C=O stretch (Amide I) |

| Data not publicly available | N-H bend (Amide II) |

| Data not publicly available | C-N stretch (Amide III) |

Note: Quantitative IR peak positions are not available in public literature. Experimental analysis is necessary to obtain this data.

Table 4: Mass Spectrometry (MS) Data

| m/z | Fragmentation Assignment |

| 113 | [M]⁺ (Molecular Ion) |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Note: While the molecular ion peak is confirmed, a detailed fragmentation pattern is not publicly documented and should be determined experimentally.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for this type of molecule. The sample is introduced into the ion source where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

enantioselective synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Introduction

This compound is a crucial chiral intermediate in the pharmaceutical industry, most notably for the synthesis of Cilastatin. Cilastatin is a dehydropeptidase-I inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its renal degradation. The stereochemistry of the cyclopropane ring is critical for its biological activity, making enantioselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides a detailed overview of the primary synthetic strategies, focusing on enzymatic and chemical resolution techniques that have proven effective for industrial-scale production.

Primary Synthetic Strategies

The synthesis of the enantiomerically pure this compound can be broadly categorized into two main approaches:

-

Chiral Resolution of a Racemic Precursor: This is the most established and industrially viable route. It involves the synthesis of a racemic mixture of a precursor, typically 2,2-dimethylcyclopropane carboxylic acid or its ester, followed by the separation of the desired (S)-enantiomer. Key methods include enzymatic hydrolysis and classical resolution with a chiral resolving agent.

-

Asymmetric Synthesis: This strategy aims to directly create the desired (S)-enantiomer using a chiral catalyst, substrate, or reagent. While elegant, these methods can be limited by the high cost of chiral ligands and catalysts.

This guide will focus on the most well-documented and practical of these methods, providing detailed protocols and comparative data.

Method 1: Enzymatic Kinetic Resolution via Asymmetric Hydrolysis

Enzymatic kinetic resolution is a powerful and green chemistry approach that utilizes the stereoselectivity of enzymes to resolve a racemic mixture. For the synthesis of the target molecule, the lipase Novozym 435 (immobilized Lipase B from Candida antarctica) has been shown to be highly effective in the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE). The enzyme preferentially hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.

Reaction Pathway: Enzymatic Hydrolysis

Caption: Workflow for enzymatic resolution of racemic DMCPE.

Quantitative Data: Enzymatic Hydrolysis with Novozym 435

| Parameter | Value / Condition | Reference |

| Substrate | Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) | [1][2] |

| Enzyme | Novozym 435 | [1][2] |

| Enzyme Loading | 16 g/L | [2] |

| Substrate Conc. | 65 mmol/L | [2] |

| Medium | 1 mol/L Phosphate Buffer | [1][2] |

| pH | 7.2 | [1][2] |

| Co-solvent | 15% (v/v) N,N-dimethylformamide (DMF) | [2] |

| Temperature | 30 °C | [1][2] |

| Agitation | 200 rpm | [1] |

| Reaction Time | 56 hours | [2] |

| Yield of (S)-acid | 49.0% | [2] |

| Enantiomeric Excess (ee) | 98.7% | [2] |

Detailed Experimental Protocol: Enzymatic Hydrolysis[1][2]

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a 1 mol/L phosphate buffer solution and adjust the pH to 7.2.

-

Co-solvent Addition: Add N,N-dimethylformamide (DMF) to the buffer to a final volume fraction of 15%. The addition of a water-miscible organic co-solvent is crucial to increase the solubility of the hydrophobic substrate.[1][2]

-

Substrate Addition: Add racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) to the buffer/DMF mixture to achieve a concentration of 65 mmol/L.

-

Enzyme Addition: Add the immobilized lipase, Novozym 435, to the mixture at a loading of 16 g/L.

-

Reaction Execution: Stir the suspension at 200 rpm and maintain the temperature at 30 °C for 56 hours.

-

Work-up and Isolation:

-

After the reaction, remove the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

-

Acidify the aqueous filtrate to a low pH (e.g., pH 2-3) using an appropriate acid (e.g., HCl) to protonate the carboxylic acid.

-

Extract the (S)-2,2-dimethylcyclopropane carboxylic acid from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

The unreacted (R)-ester can be recovered from the organic phase or by extraction prior to acidification.

-

Dry the organic extract containing the acid (e.g., over anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.

-

-

Amidation: The resulting (S)-carboxylic acid is then converted to the target (S)-carboxamide through standard amidation procedures (e.g., via the acid chloride or using coupling agents followed by reaction with ammonia).

Method 2: Biocatalytic Cascade with Nitrile Hydratase and Amidase

A highly efficient, one-pot, two-step bioprocess has been developed for the direct synthesis of (S)-2,2-dimethylcyclopropanecarboxamide from the racemic nitrile precursor. This process leverages two enzymes: a nitrile hydratase (NHase) which converts the nitrile to an amide, and an enantioselective amidase that preferentially hydrolyzes the (R)-amide to the corresponding carboxylic acid, leaving the desired (S)-amide untouched.

Reaction Pathway: Nitrile Hydratase/Amidase Cascade

Caption: One-pot, two-step biotransformation of racemic nitrile.

Quantitative Data: Biocatalytic Cascade

| Parameter | Value / Condition | Reference |

| Substrate | rac-2,2-dimethylcyclopropanecarbonitrile | [3] |

| Enzymes | Nitrile Hydratase (NHase) and Amidase (whole-cell biocatalyst) | [3] |

| Process | One-pot, two-step biotransformation | [3] |

| Initial Yield of (S)-amide | 47% | [3] |

| Enantiomeric Excess (ee) | 99.6% | [3] |

| By-product | (R)-2,2-dimethylcyclopropanecarboxylic acid | [3] |

| Isolated Yield (S)-amide | 38% | [3] |

| Isolated Yield (R)-acid | 45% | [3] |

| Total Yield (S)-amide (after one recycle of by-product) | 53% | [3] |

Detailed Experimental Protocol: Biocatalytic Cascade[3]

-

Enzyme Production: Cultivate a suitable microorganism (e.g., Rhodococcus sp.) under conditions optimized for the expression of nitrile hydratase and amidase activities.

-

Reaction Setup: The biotransformation is carried out in a fermentor or reaction vessel containing the whole-cell biocatalyst in an appropriate buffer.

-

Substrate Addition: Add the substrate, racemic 2,2-dimethylcyclopropanecarbonitrile, to the vessel.

-

One-Pot Conversion:

-

Step 1 (NHase): The nitrile hydratase present in the cells converts the (R)- and (S)-nitrile to the corresponding racemic amide.

-

Step 2 (Amidase): The enantioselective amidase then acts on the racemic amide, hydrolyzing the (R)-amide to (R)-2,2-dimethylcyclopropanecarboxylic acid and ammonia, while leaving the desired (S)-amide largely untouched.

-

-

Product Isolation:

-

After the reaction, separate the cells from the reaction broth.

-

The product mixture in the broth, containing (S)-amide and (R)-acid, is subjected to macroporous resin adsorption chromatography for separation.

-

This allows for the isolation of this compound with high purity and enantiomeric excess.

-

-

By-product Recycling: The isolated (R)-acid by-product can be racemized and recycled back into the process to improve the overall yield of the desired (S)-enantiomer.

Method 3: Classical Chemical Resolution

This method involves the diastereomeric salt formation between the racemic carboxylic acid and a chiral resolving agent. For 2,2-dimethylcyclopropane carboxylic acid, L-carnitine oxalate has been reported as an effective agent. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Reaction Pathway: Chemical Resolution

Caption: Classical resolution using a chiral resolving agent.

Quantitative Data: Chemical Resolution

| Parameter | Value / Condition | Reference |

| Starting Material | Racemic 2,2-dimethylcyclopropane carboxylic acid | [3] |

| Resolving Agent | L-carnitine oxalate | [3] |

| Process | Diastereomeric salt formation, fractional crystallization, hydrolysis | [3] |

| Overall Yield of (S)-acid | 16.7% (from 2-methylbutenoic acid) | [3] |

Detailed Experimental Protocol: Chemical Resolution[3]

-

Acid Chloride Formation: Convert racemic 2,2-dimethylcyclopropane carboxylic acid to its corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

-

Diastereomeric Salt Formation: React the racemic acid chloride with the chiral resolving agent, L-carnitine oxalate, in a suitable solvent.

-

Fractional Crystallization: The two diastereomeric salts formed will have different solubilities in the chosen solvent system. Induce crystallization (e.g., by cooling or solvent adjustment) to selectively precipitate one diastereomer (the salt of the S-acid with L-carnitine).

-

Isolation: Isolate the precipitated salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Hydrolysis: Treat the isolated diastereomeric salt with acid to hydrolyze the ester linkage, liberating the free (S)-(+)-2,2-dimethylcyclopropane carboxylic acid and recovering the chiral auxiliary.

-

Purification: Purify the resulting (S)-acid, for example, by extraction and crystallization.

-

Amidation: Convert the enantiomerically pure acid to the final this compound as described in previous sections.

Conclusion

For the , resolution techniques are currently the most mature and widely documented methods. Enzymatic kinetic resolution using Novozym 435 offers an excellent combination of high enantioselectivity (ee >98%), good yield, and environmentally benign conditions. The biocatalytic cascade with nitrile hydratase and amidase represents a highly innovative and efficient one-pot process that directly yields the target amide with exceptional enantiopurity and the potential for by-product recycling, making it very attractive for industrial application. While classical chemical resolution is a viable alternative, it may involve more steps and potentially lower yields. Asymmetric synthesis routes, involving chiral transition metal catalysts, continue to be an active area of research but often require specialized and expensive reagents that may not yet be cost-effective for large-scale production of this specific target molecule. The choice of method will ultimately depend on factors such as scale, cost, available equipment, and desired purity.

References

discovery and history of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

An In-depth Technical Guide on the Discovery and History of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound.

Introduction

This compound, with the CAS number 75885-58-4, is a chiral organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of Cilastatin.[3][4] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the broad-spectrum carbapenem antibiotic, imipenem. This combination therapy prevents the renal metabolism of imipenem, thereby increasing its efficacy. The development of an efficient and stereoselective synthesis for this compound has been a critical aspect of the commercial production of this life-saving drug combination. This guide will delve into the historical context of its discovery, detail the various synthetic methodologies developed over the years, and discuss its known biological relevance.

Discovery and History

The history of this compound is intrinsically linked to the development of the antibiotic combination imipenem/cilastatin by Merck & Co. in the 1980s. Imipenem, a potent antibiotic, was found to be rapidly degraded by the renal enzyme dehydropeptidase-I. To protect imipenem from this degradation, a search for a potent and specific inhibitor of this enzyme was initiated, which led to the discovery of Cilastatin.

The chemical structure of Cilastatin incorporates the (S)-(+)-2,2-dimethylcyclopropylcarbonyl moiety, making the synthesis of this compound a crucial step. Early patents filed by Merck & Co. in the 1980s describe the synthesis of Cilastatin and, consequently, the methods for preparing its key intermediates. The development of stereoselective methods to produce the (S)-enantiomer of 2,2-dimethylcyclopropanecarboxamide in high purity and yield has been an area of active research and process optimization ever since.

Over the years, the synthetic strategies have evolved from classical chemical resolution of racemic mixtures to more advanced asymmetric synthesis and biocatalytic methods, reflecting the broader trends in chiral drug synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 75885-58-4 | [1][2][5][6] |

| Molecular Formula | C₆H₁₁NO | [1][6] |

| Molecular Weight | 113.16 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 135-140 °C | [1][5][6][7] |

| Boiling Point | 203-204 °C | [6][7] |

| Optical Rotation | [α]²⁰_D = +78° to +88° (c=1 in Methanol) | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthetic Methodologies

The synthesis of enantiomerically pure this compound has been approached through several distinct routes. The primary strategies include chemical resolution of a racemic precursor, asymmetric synthesis, and biocatalysis.

One of the earliest and most common approaches involves the synthesis of racemic 2,2-dimethylcyclopropanecarboxylic acid, followed by resolution using a chiral resolving agent to isolate the desired (S)-enantiomer. The resolved carboxylic acid is then converted to the corresponding amide.

A representative workflow for this process is as follows:

Figure 1. General workflow for the chemical resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid.

Experimental Protocol: Synthesis and Resolution of 2,2-Dimethylcyclopropanecarboxylic Acid

This protocol is a composite based on methodologies described in the literature.[3]

Step 1: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

-

Materials: 2-Methylbutenoic acid, dibromomethane, zinc powder, copper(I) chloride, acetyl chloride, diethyl ether, hydrochloric acid.

-

Procedure:

-

To a suspension of zinc powder and a catalytic amount of copper(I) chloride in diethyl ether, add a solution of 2-methylbutenoic acid and dibromomethane in diethyl ether dropwise.

-

Add acetyl chloride to initiate and accelerate the cyclopropanation reaction.

-

Reflux the mixture until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the racemic 2,2-dimethylcyclopropanecarboxylic acid.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Chiral Resolution

-

Materials: Racemic 2,2-dimethylcyclopropanecarboxylic acid, L-carnitine oxalate, thionyl chloride, an appropriate solvent system (e.g., a mixture of alcohols and water).

-

Procedure:

-

Convert the racemic carboxylic acid to its acid chloride using thionyl chloride.

-

React the acid chloride with L-carnitine oxalate in a suitable solvent to form diastereomeric salts.

-

Perform fractional crystallization by carefully controlling the temperature and solvent composition to selectively precipitate the less soluble diastereomeric salt of the (S)-acid.

-

Isolate the crystals by filtration.

-

Hydrolyze the isolated diastereomeric salt with a base to liberate (S)-2,2-dimethylcyclopropanecarboxylic acid.

-

Acidify and extract the product.

-

Step 3: Amidation

-

Materials: (S)-2,2-Dimethylcyclopropanecarboxylic acid, thionyl chloride, ammonia.

-

Procedure:

-

Convert the (S)-carboxylic acid to the corresponding acid chloride using thionyl chloride.

-

React the acid chloride with an excess of ammonia (e.g., aqueous ammonia or ammonia gas in an inert solvent) to form this compound.

-

Isolate and purify the product by crystallization.

-

Asymmetric synthesis routes aim to directly produce the desired (S)-enantiomer, avoiding the need for resolution of a racemic mixture. One notable method involves the asymmetric cyclopropanation of an alkene using a chiral catalyst.

Experimental Protocol: Asymmetric Cyclopropanation

This protocol is based on the principles of transition-metal catalyzed cyclopropanation.[3]

-

Materials: 2-Methylpropene (isobutylene), a diazo compound (e.g., ethyl diazoacetate), a chiral transition metal catalyst (e.g., a rhodium or copper complex with a chiral ligand), an inert solvent (e.g., dichloromethane).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the solvent.

-

Introduce 2-methylpropene into the reaction mixture.

-

Slowly add the diazo compound to the reaction mixture at a controlled temperature.

-

Stir the reaction until completion.

-

Remove the catalyst and purify the resulting ester.

-

Hydrolyze the ester to (S)-2,2-dimethylcyclopropanecarboxylic acid.

-

Convert the carboxylic acid to the amide as described in the previous section.

-

More recent and "greener" approaches utilize enzymes for the stereoselective synthesis of this compound. This can be achieved through the enzymatic resolution of a racemic ester or amide.

Experimental Protocol: Enzymatic Resolution of Racemic Amide

-

Materials: Racemic 2,2-dimethylcyclopropanecarboxamide, a specific hydrolase enzyme (e.g., an amidase from a microbial source), buffer solution.

-

Procedure:

-

Suspend the racemic 2,2-dimethylcyclopropanecarboxamide in a buffered aqueous solution.

-

Add the amidase enzyme.

-

Incubate the mixture under controlled temperature and pH. The enzyme will selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-amide unreacted.

-

Monitor the reaction for optimal conversion (ideally around 50%).

-

Separate the unreacted this compound from the (R)-carboxylic acid by extraction or chromatography.

-

Biological Relevance and Future Research Directions

The primary and well-established biological relevance of this compound is its role as a crucial building block for the synthesis of Cilastatin. Cilastatin inhibits the enzyme dehydropeptidase-I, which is located in the brush border of the proximal renal tubules. This inhibition prevents the breakdown of the antibiotic imipenem, thereby prolonging its half-life and ensuring its therapeutic efficacy.

Figure 2. The inhibitory action of Cilastatin, synthesized from this compound, on the renal metabolism of Imipenem.

Direct studies on the biological activity or involvement in signaling pathways of this compound itself are currently limited in publicly available literature. Its small size and chemical structure, featuring a cyclopropane ring, suggest potential for interactions with biological macromolecules. The cyclopropane motif is present in various biologically active natural products and pharmaceuticals, where it can impart conformational rigidity and influence binding to target proteins.

Future research could explore the following areas:

-

Screening for independent biological activity: The compound could be screened against various biological targets to identify any previously unknown pharmacological effects.

-

Cytotoxicity studies: Assessing the cytotoxicity of the compound against a panel of cancer cell lines could reveal potential anti-proliferative effects.

-

Use in medicinal chemistry: The (S)-(+)-2,2-dimethylcyclopropylcarbonyl moiety could be incorporated into other molecular scaffolds to explore its influence on the biological activity of new chemical entities.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess (ee) for different synthetic approaches to obtain the (S)-enantiomer.

| Synthetic Approach | Starting Material | Key Reagent/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Chemical Resolution | 2-Methylbutenoic acid | L-carnitine oxalate | 16.7% (for the resolved acid) | >98% | [3] |

| Asymmetric Synthesis | 2-Methylpropene | Chiral iron carbene | - | up to 92% | [3] |

| Biocatalytic Resolution | Racemic ethyl-2,2-dimethylcyclopropanecarboxylate | Lipase Novozym 435 | 49.0% (for the resolved acid) | 98.7% | |

| Multi-step Synthesis | Glycine ethyl ester hydrochloride | L-(-)-menthol | >17% (overall) | >98% | [8] |

Conclusion

This compound is a molecule of significant industrial importance, primarily due to its indispensable role in the synthesis of the dehydropeptidase-I inhibitor, Cilastatin. Its discovery and the subsequent evolution of its synthesis from classical resolution to more efficient asymmetric and biocatalytic methods highlight key advancements in pharmaceutical process chemistry. While its own biological activity remains largely unexplored, its structural features suggest that it could be a valuable scaffold for future drug discovery efforts. This guide provides a foundational understanding for researchers and professionals in the field of drug development, summarizing the key historical, chemical, and biological aspects of this important chiral intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kjdb.org [kjdb.org]

- 5. This compound | 75885-58-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

In-depth Technical Guide on the Preliminary In Vitro Profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information regarding the specific in vitro biological activities of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is scarce. This document synthesizes the available data on its chemical properties, potential applications based on its structural class, and general methodologies relevant to the preliminary in vitro assessment of related cyclopropane derivatives.

Executive Summary

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is essential for designing in vitro studies, particularly for solubility and stability assessments.

| Property | Value | Reference |

| Molecular Formula | C6H11NO | [8][9] |

| Molar Mass | 113.16 g/mol | [3][9] |

| Melting Point | 135-137 °C | [1][3] |

| Appearance | White to Off-white solid | [3] |

| Solubility | Soluble in methanol | [3] |

| CAS Number | 75885-58-4 | [1][9] |

Potential Biological Activities and Rationale for In Vitro Studies

Based on its structural class, this compound warrants investigation in several areas. The cyclopropane ring is present in numerous biologically active compounds with applications as enzyme inhibitors, insecticides, and antimicrobials.[4]

3.1 Antimicrobial and Antifungal Activity Recent studies on other amide derivatives containing a cyclopropane ring have shown moderate to excellent activity against various pathogens.[6][7] For example, certain derivatives demonstrated inhibitory activity against Staphylococcus aureus, Escherichia coli, and excellent antifungal activity against Candida albicans, with MIC80 values as low as 16 μg/mL.[6] The proposed mechanism for some antifungal cyclopropane derivatives involves targeting the CYP51 protein.[6]

3.2 Enzyme Inhibition The parent compound is a known intermediate for Cilastatin, an inhibitor of renal dehydropeptidase-I.[2][3] This suggests that the core structure may have an affinity for peptidases or related enzymes. It is also used to prepare (Z)-2-(acylamino)-3-substituted acrylic acids, which act as inhibitors of mammalian β-lactamase renal dipeptidase.[1][3]

Proposed Experimental Protocols for Preliminary In Vitro Screening

The following sections detail generalized protocols that can be adapted for the initial in vitro evaluation of this compound.

4.1 General Antimicrobial Susceptibility Testing

This protocol is based on the microdilution method commonly used to determine the Minimum Inhibitory Concentration (MIC).[7]

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Test compound: this compound

-

Microbial strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

96-well microtiter plates

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)[7]

-

Negative control (vehicle, e.g., DMSO)

-

-

Methodology:

-

Preparation of Inoculum: Grow microbial cultures to a logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in the microtiter plates using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound where no visible growth is observed.

-

4.2 Cytotoxicity Assay in Mammalian Cell Lines

This protocol uses the MTT assay to assess the compound's effect on cell viability, which is crucial for distinguishing antimicrobial activity from general cytotoxicity.[10]

-

Objective: To evaluate the cytotoxic effect of the compound on mammalian cells.

-

Materials:

-

Test compound

-

Mammalian cell line (e.g., VERO, HEK293)

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization agent (e.g., DMSO, isopropanol)

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the IC50 value, the concentration at which 50% of cell viability is inhibited.

-

Visualizations of Experimental Workflows

5.1 General Workflow for In Vitro Antimicrobial Screening

5.2 Workflow for a Standard Cytotoxicity MTT Assay

Conclusion and Future Directions

This compound is a valuable chiral building block in pharmaceutical synthesis. While direct in vitro studies on this specific molecule are not widely published, its structural relationship to other biologically active cyclopropanecarboxamides suggests that it is a candidate for antimicrobial and enzyme inhibition screening. The protocols and workflows outlined in this guide provide a foundational approach for researchers to conduct preliminary in vitro evaluations to uncover its potential therapeutic activities. Further studies should focus on screening against a broad panel of bacterial and fungal pathogens, as well as relevant mammalian enzymes, to fully characterize its biological profile.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide in various solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a pivotal intermediate in the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor. A thorough understanding of its solubility characteristics is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound in various solvents. While a key study identifying its solubility in several organic solvents and water exists, the specific quantitative data from this source is not publicly accessible at the time of this publication. However, this guide furnishes the framework for this data, details the experimental methodology for its determination, and presents relevant biochemical pathway information to support research and development efforts.

Quantitative Solubility Data

A critical study titled "Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethylcyclopropane Carbox Amide in Different Solvents" has been identified as the primary source of quantitative solubility data for the target compound.[1] The abstract of this publication indicates that the mole fraction solubility of this compound was determined in toluene, dichloromethane, trichloromethane, ethyl acetate, ethanol, and pure water at various temperatures.[1]

While the full text and its embedded data are not publicly available, the following tables have been structured to facilitate the entry and comparison of this data once it is obtained.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Mole Fraction Solubility (x) |

| Toluene | ||

| Dichloromethane | ||

| Trichloromethane | ||

| Ethyl Acetate | ||

| Ethanol | ||

| Water | ||

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble | [2] |

Experimental Protocols

The determination of the solubility data presented in the aforementioned study was performed using a synthetic method coupled with a laser monitoring observation technique.[1] This approach is a dynamic method for determining the dissolution point of a solute in a solvent at a specific temperature.

Principle of the Synthetic Method with Laser Monitoring

The synthetic method for solubility determination involves preparing a series of solutions with known concentrations of the solute in the solvent. Each solution is then heated and cooled to identify the temperature at which the last solid particle dissolves (the saturation temperature). The laser monitoring technique automates the detection of this dissolution point. A laser beam is passed through the solution, and the intensity of the transmitted light is measured by a detector. When solid particles are present, the light is scattered, and the detector reading is low. As the solution is heated and the solid dissolves, the light scattering decreases, and the detector reading increases. The point at which the detector reading stabilizes at its maximum indicates the complete dissolution of the solute.

Detailed Experimental Protocol (General)

The following is a generalized protocol for determining the solubility of a compound like this compound using the synthetic method with laser monitoring:

-

Preparation of the Sample:

-

Accurately weigh a known mass of this compound and place it into a temperature-controlled glass vessel.

-

Add a precise volume or mass of the desired solvent to the vessel.

-

-

Experimental Setup:

-

The vessel is equipped with a magnetic stirrer for continuous agitation to ensure homogeneity.

-

A calibrated temperature probe is immersed in the solution to monitor the temperature accurately.

-

A laser emitter and a photodetector are positioned on opposite sides of the glass vessel.

-

-

Measurement Cycle:

-

The solution is heated at a controlled rate (e.g., 0.1-1.0 °C/min) while being stirred.

-

The laser monitoring system continuously records the light transmittance through the solution as a function of temperature.

-

The temperature at which the light transmittance reaches a plateau is recorded as the saturation temperature for that specific concentration.

-

-

Data Analysis:

-

The experiment is repeated with different known concentrations of the solute.

-

A solubility curve is constructed by plotting the mole fraction solubility against the corresponding saturation temperature.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the synthetic method with laser monitoring.

Caption: Experimental workflow for solubility determination.

Signaling Pathway Context: Mechanism of Action of Cilastatin

This compound is a key intermediate in the synthesis of Cilastatin. Cilastatin is an inhibitor of the enzyme dehydropeptidase-I (DHP-I), which is located on the brush border of renal proximal tubule cells.[3][4] DHP-I is responsible for the degradation of certain carbapenem antibiotics, such as imipenem.[5] By inhibiting DHP-I, cilastatin prevents the renal metabolism of imipenem, thereby increasing its efficacy.[4][6] The following diagram illustrates this mechanism.

Caption: Mechanism of action of Cilastatin.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While quantitative data from primary literature is currently limited in public accessibility, the provided framework for data presentation and the detailed experimental protocol for the synthetic method with laser monitoring offer valuable tools for researchers. Furthermore, the contextualization of the compound's role as a precursor to Cilastatin and the visualization of Cilastatin's mechanism of action provide a broader perspective for drug development professionals. Further research to obtain and disseminate the specific solubility data is highly encouraged to facilitate the continued development of efficient and robust synthetic and formulation processes involving this important intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE | 1759-55-3 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is not extensively available in the public domain. This guide provides a comprehensive overview based on established principles of thermal analysis and forced degradation studies for similar pharmaceutical intermediates, supplemented with known physico-chemical properties of the target compound.

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of Cilastatin, which is co-administered with the antibiotic imipenem to inhibit its renal metabolism. The chemical integrity and stability of this intermediate are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines the expected thermal stability and degradation profile of this compound, providing a framework for its handling, storage, and further processing.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is a critical parameter for assessing its thermal stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 135-140 °C | [1][2][3] |

| Boiling Point | 203-204 °C | [1] |

| Solubility | Soluble in methanol | [1] |

| CAS Number | 75885-58-4 | [1][2] |

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability of a compound. While specific TGA and DSC data for this compound are not publicly available, this section outlines the expected results and provides standardized experimental protocols.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify mass loss due to degradation. For a crystalline solid like this compound, a typical TGA curve would be expected to show thermal stability up to its melting point, followed by decomposition at higher temperatures.

Table 2: Expected TGA Data for this compound

| Parameter | Expected Observation |

| Initial Decomposition Temperature (Tonset) | Expected to be above the melting point (>140 °C) |

| Temperature of Maximum Mass Loss Rate (Tmax) | Dependent on the decomposition kinetics |

| Residue at End of Experiment | Expected to be low, indicating complete decomposition |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC would primarily be used to determine its melting point and enthalpy of fusion. The sharpness of the melting endotherm can also provide an indication of purity.

Table 3: Expected DSC Data for this compound

| Parameter | Expected Observation |

| Melting Point (Tm) | A sharp endotherm between 135-140 °C.[1][2][3] |

| Enthalpy of Fusion (ΔHf) | A positive value corresponding to the energy required for melting. |

| Decomposition | May be observed as an exothermic or endothermic event at temperatures above melting. |

Degradation Profile

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance intermediate. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage.

Forced Degradation Studies

Based on the structure of this compound, which contains an amide functional group and a cyclopropane ring, the following degradation pathways can be anticipated under stress conditions.

Table 4: Anticipated Degradation Profile of this compound

| Stress Condition | Anticipated Degradation Pathway | Potential Degradation Product(s) |

| Acidic Hydrolysis | Hydrolysis of the amide bond. | (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid and ammonia. |

| Basic Hydrolysis | Hydrolysis of the amide bond, potentially faster than under acidic conditions. | (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid and ammonia. |

| Oxidative | The cyclopropane ring and the amide group are generally stable to oxidation, but degradation may occur under harsh conditions. | Ring-opened products or other oxidative derivatives. |

| Photolytic | The molecule lacks significant chromophores, suggesting it may be relatively stable to light. | Potential for radical-induced degradation. |

| Thermal | Decomposition at elevated temperatures, likely involving fragmentation of the molecule. | Gaseous products (e.g., CO, NH₃) and smaller organic fragments. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for the specific compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-